Tyrphostin AG 528

Descripción general

Descripción

Ha mostrado una actividad anticancerígena significativa al inhibir estos receptores con valores de IC50 de 4,9 μM y 2,1 μM, respectivamente . El compuesto se utiliza ampliamente en la investigación científica debido a su capacidad para modular las vías de señalización implicadas en el crecimiento y la diferenciación celular.

Aplicaciones Científicas De Investigación

Tyrphostin AG 528 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine kinases.

Biology: The compound is employed in cell biology to investigate signaling pathways involved in cell proliferation and differentiation.

Medicine: this compound is studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit EGFR and ErbB2/HER2.

Mecanismo De Acción

El mecanismo de acción de Tyrphostin AG 528 implica la inhibición de los receptores del factor de crecimiento epidérmico (EGFR) y ErbB2 / HER2. Al unirse a estos receptores, el compuesto evita su activación y las vías de señalización subsiguientes que promueven el crecimiento y la proliferación celular. Esta inhibición conduce a una reducción del crecimiento tumoral y tiene posibles aplicaciones terapéuticas en el tratamiento del cáncer .

Safety and Hazards

Direcciones Futuras

The prokaryotic ubiquitin-like protein (Pup) proteasome system is an attractive target for new drug development as it is unique to Mtb and related bacterial genera . Using a Pup-based fluorogenic substrate, researchers screened for inhibitors of Dop, the Mtb depupylating protease, and identified I-OMe-Tyrphostin AG538 (1) and Tyrphostin AG538 (2). The hits were validated and determined to be fast-reversible, non-ATP competitive inhibitors . This suggests potential future directions for the development of new drugs targeting Mtb in a different manner than currently used antibiotics .

Análisis Bioquímico

Biochemical Properties

Tyrphostin AG 528 is known to interact with epidermal growth factor receptors (EGFR) and ErbB2/HER2, acting as an inhibitor . It exhibits IC50 values of 4.9 μM for EGFR and 2.1 μM for ErbB2 . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory action on EGFR and ErbB2 can lead to the suppression of certain cellular processes, contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly EGFR and ErbB2 . It acts as an inhibitor for these protein tyrosine kinases, leading to changes in gene expression and cellular functions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is known to interact with EGFR and ErbB2 , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, need further exploration.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various factors. While it is known that this compound interacts with EGFR and ErbB2

Métodos De Preparación

La síntesis de Tyrphostin AG 528 implica varios pasos:

Materiales de Partida: La síntesis comienza con materiales de partida disponibles comercialmente, como el 3,4-dihidroxibenzaldehído y la indolina.

Condiciones de Reacción:

Producción Industrial: Los métodos de producción industrial normalmente implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tyrphostin AG 528 se somete a diversas reacciones químicas:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en una amina, alterando la actividad biológica del compuesto.

Sustitución: Las reacciones de sustitución, particularmente en el anillo aromático, pueden introducir diferentes grupos funcionales, modificando potencialmente sus propiedades inhibitorias.

Reactivos y Condiciones Comunes: Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos que se pueden estudiar más a fondo por sus actividades biológicas.

4. Aplicaciones en Investigación Científica

This compound tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las proteínas tirosina quinasas.

Biología: El compuesto se utiliza en biología celular para investigar las vías de señalización implicadas en la proliferación y la diferenciación celular.

Medicina: this compound se estudia por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a su capacidad para inhibir EGFR y ErbB2 / HER2.

Comparación Con Compuestos Similares

Tyrphostin AG 528 se compara con otros compuestos similares como:

Tyrphostin AG 555: Otro potente inhibidor de EGFR con propiedades anticancerígenas similares.

Tyrphostin AG 538: Conocido por su inhibición del sistema proteasoma Pup de Mycobacterium tuberculosis.

Tyrphostin AG 82: Utilizado en ensayos de alto rendimiento para la inhibición de la quinasa de lípidos.

This compound destaca por su inhibición específica tanto de EGFR como de ErbB2 / HER2, lo que lo convierte en un compuesto valioso para estudiar estas vías y desarrollar terapias contra el cáncer dirigidas .

Propiedades

IUPAC Name |

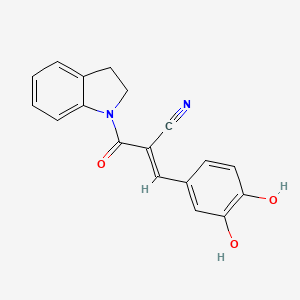

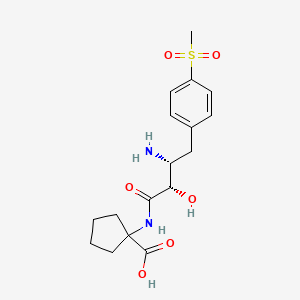

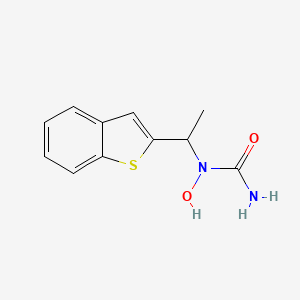

(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKCTDWWIWGLHW-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=CC=CC=C21)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-49-9 | |

| Record name | Tyrphostin AG528 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1683633.png)